Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate
Overview
Description
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-oxo-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
tert-Butyl chloroformate+3-oxo-3-phenylpropylamine→tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylpropyl moiety can undergo oxidation and reduction reactions, although the carbamate group itself is generally stable under these conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide (NaOH) can be used for the hydrolysis of the carbamate group.
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under specific conditions, releasing the free amine and tert-butyl alcohol . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness
Tert-butyl methoxy(3-oxo-3-phenylpropyl)carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the phenylpropyl moiety. This makes it particularly useful in complex organic syntheses and specialized research applications .
Properties
IUPAC Name |
tert-butyl N-methoxy-N-(3-oxo-3-phenylpropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(19-4)11-10-13(17)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFBOMSAKCZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)C1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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